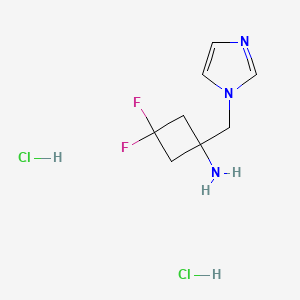

3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride is a chemically synthesized molecule that features a cyclobutan-1-amine core with a difluoro substitution at the 3-position and an imidazole ring attached to the 1-position via a methyl bridge. This structure suggests potential biological activity due to the presence of the imidazole ring, which is a common motif in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the synthesis of trifluoromethyl derivatives of fused imidazole systems has been achieved by reacting 3-bromo-1,1,1-trifluoroacetone with heteroarylamines, which could be analogous to the synthesis of the difluoro-imidazole compound . Additionally, the synthesis of cyclobutylamine derivatives has been reported, where protected derivatives of cyclobutylamine were prepared using different reaction sequences, which could provide insights into the synthetic approach for the target compound .

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit significant steric strain due to the presence of the cyclobutan-1-amine core, which is a small and strained ring system. The difluoro substitution could influence the electron distribution and the overall reactivity of the molecule. The imidazole ring is a five-membered heterocycle known for its aromaticity and ability to participate in hydrogen bonding, which could affect the compound's biological interactions.

Chemical Reactions Analysis

The reactivity of similar cyclobutane derivatives has been studied, such as the generation and reactions of thiocarbonyl ylides derived from cyclobutanethione . These studies provide insights into the types of reactions that cyclobutane-containing compounds can undergo, such as [2+3] cycloadditions and ring-opening reactions. Although the compound does not contain a thiocarbonyl group, the cyclobutane core's reactivity could be somewhat analogous. Furthermore, the fluorination of imidazole derivatives has been explored, indicating that the imidazole ring can undergo electrophilic substitution reactions, which could be relevant for the difluoro-imidazole compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms would likely increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability. The imidazole ring could contribute to the compound's basicity and ability to form hydrogen bonds. The overall molecular geometry, influenced by the cyclobutan-1-amine core and the attached imidazole ring, would determine the compound's crystal packing and melting point.

Wissenschaftliche Forschungsanwendungen

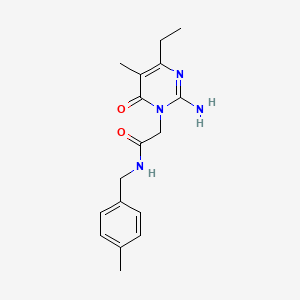

Antibacterial Activity

A study involving the synthesis of novel derivatives related to the chemical structure demonstrated antibacterial activity. The research involved a series of synthesis steps leading to compounds evaluated for their potential in combating bacterial infections. This suggests that derivatives of 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride could be explored further for their antibacterial properties (Prasad, 2021).

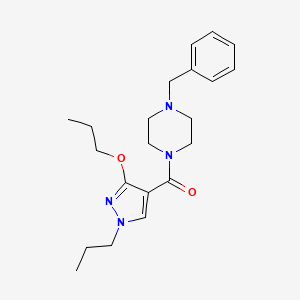

Catalytic Activity in Organic Synthesis

Ruthenium(II) complexes featuring functional groups similar to 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride have shown promise in catalyzing various organic reactions, including amine N-alkylation and transfer hydrogenation reactions. This indicates a potential application of such compounds in facilitating chemical transformations in organic synthesis, thereby contributing to the development of new synthetic methodologies (Fernández, Puerta, & Valerga, 2012).

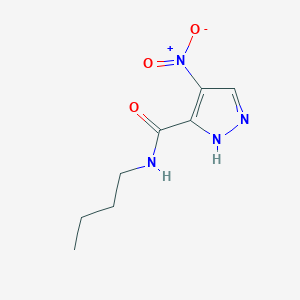

Synthesis of Amidines

Research on the preparation and utility of trihaloethyl imidates, which share functional group similarities with the compound , revealed their effectiveness as reagents for the synthesis of amidines under mild conditions. This application is crucial in the synthesis of various organic compounds, indicating that derivatives of 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride might be useful in the preparation of amidines (Caron, Wei, Douville, & Ghosh, 2010).

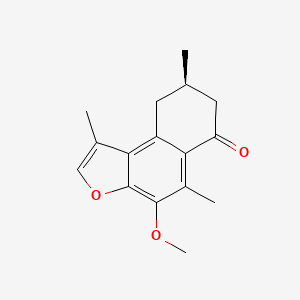

Anticancer Agents

The synthesis of benzimidazoles bearing an oxadiazole nucleus, which could be structurally related to 3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride, was explored for their potential as anticancer agents. These compounds exhibited significant to good anticancer activity in vitro, suggesting that similar compounds might hold therapeutic potential in cancer treatment (Rashid, Husain, & Mishra, 2012).

Eigenschaften

IUPAC Name |

3,3-difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N3.2ClH/c9-8(10)3-7(11,4-8)5-13-2-1-12-6-13;;/h1-2,6H,3-5,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLXZDHLUGLVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(CN2C=CN=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2525487.png)

![3-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2525492.png)

![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)

![3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2525501.png)

![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2525505.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2525506.png)